ethyl 4-{[(2E)-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate
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Overview
Description
ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as cyano, ethoxy, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE: Similar structure but with a chlorine substituent instead of fluorine.
ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE: Similar structure but with a methyl substituent instead of fluorine.
The uniqueness of ETHYL 4-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H25FN2O5 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C28H25FN2O5/c1-3-34-26-16-20(7-14-25(26)36-18-19-5-10-23(29)11-6-19)15-22(17-30)27(32)31-24-12-8-21(9-13-24)28(33)35-4-2/h5-16H,3-4,18H2,1-2H3,(H,31,32)/b22-15+ |
InChI Key |
VKUDGVXAYDJQLD-PXLXIMEGSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)OCC)OCC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)OCC)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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